

# Spectroscopic Profile of Levofloxacin Q-Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Levofloxacin q-acid	
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This technical guide provides a comprehensive overview of the spectroscopic data for **Levofloxacin q-acid**, a key degradant and synthetic precursor of the broad-spectrum fluoroquinolone antibiotic, Levofloxacin. Due to the limited availability of public domain experimental spectra for **Levofloxacin q-acid**, this document presents detailed spectroscopic data for the parent compound, Levofloxacin, as a primary reference. The experimental protocols provided are based on established methods for the analysis of fluoroquinolone carboxylic acids and can be readily adapted for **Levofloxacin q-acid**.

**Compound Identification** 

Parameter	Value
Chemical Name	(S)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid
Synonyms	Levofloxacin Carboxylic Acid, Levofloxacin Impurity F
CAS Number	100986-89-8[3]
Molecular Formula	C13H9F2NO4[3]
Molecular Weight	281.21 g/mol [3]



## Spectroscopic Data (Reference: Levofloxacin)

The following tables summarize the key spectroscopic data for Levofloxacin. These values serve as a reference point for the characterization of **Levofloxacin q-acid**.

# Nuclear Magnetic Resonance (NMR) Spectroscopy of Levofloxacin

Table 1: 1H NMR Data of Levofloxacin

Chemical Shift (δ) ppm	Multiplicity	Assignment
8.77	S	H-5
7.58	d	H-8
4.74	m	H-3
4.55	d	H-2a
4.40	d	H-2b
3.42	m	Piperazine CH <sub>2</sub>
2.63	m	Piperazine CH <sub>2</sub>
2.38	S	N-CH₃
1.56	d	3-CH₃
<u> </u>	_	_

Solvent: CD₃OD, Frequency: 600 MHz. Data sourced from

public databases.

Table 2: 13C NMR Data of Levofloxacin



Chemical Shift (δ) ppm	Assignment
177.5	C-6 (COOH)
168.0	C-7 (C=O)
155.0	C-9 (C-F)
147.0	C-4a
138.0	C-10a
125.0	C-5
118.0	C-8
112.0	C-10
106.0	C-5a
69.0	C-2
57.0	C-3
50.0	Piperazine C
46.0	N-CH₃
18.0	3-CH₃
Solvent: DMSO-d6. Data sourced from public databases.	

# Infrared (IR) Spectroscopy of Levofloxacin

Table 3: Key IR Absorption Bands of Levofloxacin



Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
3272	Broad	O-H stretch (Carboxylic acid)
2974	Medium	C-H stretch (aliphatic)
1729-1735	Strong	C=O stretch (Carboxylic acid)
1629	Strong	C=O stretch (Ketone)
1542	Strong	C=C stretch (Aromatic)
1294	Strong	C-N stretch
839	Medium	C-F stretch
Sample preparation: Attenuated Total Reflectance (ATR) or KBr pellet.		

## Mass Spectrometry (MS) of Levofloxacin

Table 4: Mass Spectrometry Data of Levofloxacin

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
[M+H]+ (Observed)	m/z 362.15
Key Fragment Ions	m/z 318 ([M+H - CO <sub>2</sub> ]+)
Exact Mass	361.14

## **Experimental Protocols**

The following are detailed methodologies for acquiring the spectroscopic data for **Levofloxacin q-acid**.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**



Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.

#### Instrumentation:

- Bruker Avance III HD 600 MHz NMR spectrometer (or equivalent)
- 5 mm NMR tubes

#### Sample Preparation:

- Accurately weigh 5-10 mg of Levofloxacin q-acid.
- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CD₃OD).
- Vortex the sample until fully dissolved.
- Transfer the solution to a 5 mm NMR tube.

#### <sup>1</sup>H NMR Acquisition Parameters:

• Pulse Program: zg30

• Number of Scans: 16

• Relaxation Delay: 1.0 s

Acquisition Time: 4.0 s

Spectral Width: 20 ppm

• Temperature: 298 K

#### <sup>13</sup>C NMR Acquisition Parameters:

Pulse Program: zgpg30 (proton-decoupled)

Number of Scans: 1024



Relaxation Delay: 2.0 s

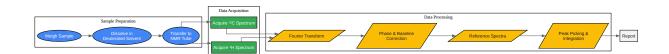
• Acquisition Time: 1.5 s

• Spectral Width: 240 ppm

• Temperature: 298 K

#### Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- · Perform phase and baseline correction.
- Reference the spectra to the residual solvent peak (DMSO-d<sub>6</sub>:  $\delta$  2.50 ppm for <sup>1</sup>H,  $\delta$  39.52 ppm for <sup>13</sup>C).
- Integrate <sup>1</sup>H NMR signals and pick peaks for both <sup>1</sup>H and <sup>13</sup>C spectra.



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Diagram 1: General workflow for NMR analysis.

### Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify characteristic functional groups.

Instrumentation:



• FTIR spectrometer (e.g., PerkinElmer Spectrum Two) with an Attenuated Total Reflectance (ATR) accessory.

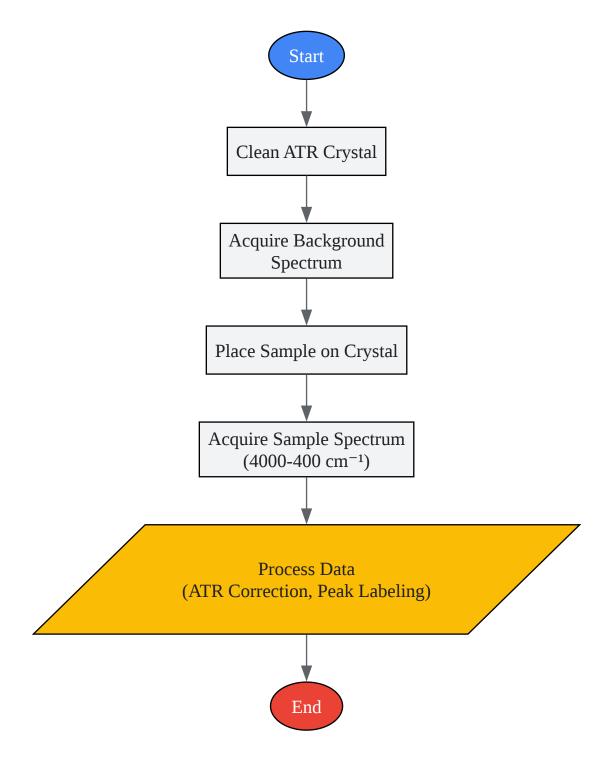
#### Sample Preparation & Acquisition:

- Ensure the ATR crystal is clean by wiping with isopropanol and performing a background scan.
- Place a small amount of **Levofloxacin q-acid** powder directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Acquire the spectrum over a range of 4000-400 cm<sup>-1</sup>.
- Co-add 16 scans to improve the signal-to-noise ratio.
- Clean the crystal thoroughly after analysis.

#### Data Processing:

- Perform an ATR correction on the raw spectrum.
- Use software to label the peaks of significant absorption bands.
- Compare the spectrum with known libraries or reference spectra if available.





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Diagram 2: Workflow for ATR-FTIR spectroscopy.

## **High-Resolution Mass Spectrometry (HRMS)**

Objective: To determine the exact mass and elemental composition.



#### Instrumentation:

Liquid Chromatography-Mass Spectrometry (LC-MS) system, such as a Thermo Scientific Q
 Exactive Orbitrap mass spectrometer, equipped with an Electrospray Ionization (ESI) source.

#### Sample Preparation:

- Prepare a stock solution of Levofloxacin q-acid at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
- Further dilute the stock solution to a final concentration of approximately 1-10  $\mu$ g/mL using the mobile phase.

#### LC-MS Parameters:

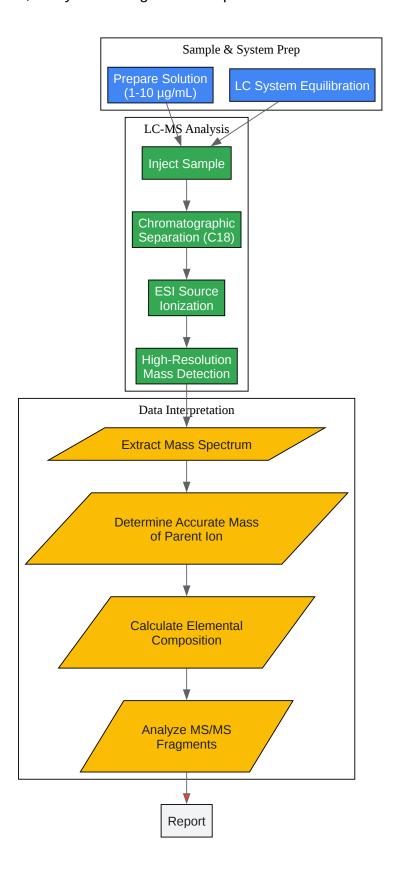
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL.
- Ionization Mode: ESI Positive and Negative.
- Mass Range: m/z 50-500.
- Resolution: 70,000.

#### Data Processing:

- Extract the mass spectrum for the chromatographic peak corresponding to the analyte.
- Determine the monoisotopic mass of the parent ion ([M+H]+ or [M-H]-).
- Use software to calculate the elemental composition based on the accurate mass measurement.



• If performing MS/MS, analyze the fragmentation pattern to confirm the structure.



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Diagram 3: Logical workflow for LC-HRMS analysis.

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### References

- 1. Levofloxacin | C18H20FN3O4 | CID 149096 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001929) [hmdb.ca]
- 3. Levofloxacin q-acid | C13H9F2NO4 | CID 688333 PubChem [pubchem.ncbi.nlm.nih.gov]
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